Stannane, butylmercaptooxo-

Description

Historical Context of Organometallic Tin Compounds

The field of organotin chemistry traces its origins to the mid-nineteenth century, establishing a rich historical foundation that underlies current applications of compounds such as stannane, butylmercaptooxo-. The pioneering work began in 1849 when Edward Frankland successfully isolated the first organotin compound, diethyltin diiodide, with the chemical formula (CH₃CH₂)₂SnI₂. This groundbreaking discovery marked the beginning of a systematic exploration into the chemistry of tin-carbon bonds and established the fundamental principles that would govern subsequent developments in organometallic tin chemistry.

Following Frankland's initial breakthrough, significant progress occurred in 1852 when Lowich reported on the reaction of alkyl halides with tin-sodium alloys, resulting in the formation of alkyltin compounds. This publication is widely considered to represent the true beginning of practical organotin chemistry, as it provided a reproducible synthetic methodology for creating tin-carbon bonds. The early period of organotin development was characterized by incremental advances and limited understanding of the structural principles governing these compounds.

The field experienced rapid expansion during the early 1900s, particularly after the discovery of Grignard reagents, which proved invaluable for producing tin-carbon bonds in a controlled and efficient manner. By 1935, the scientific literature contained hundreds of publications concerning organotin chemistry, reflecting the growing recognition of these compounds' potential utility. Notable contributors during this period included Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, each of whom made fundamental contributions to the understanding of organotin synthesis and reactivity.

The period from 1940 onwards marked a significant transformation in organotin chemistry, as industrial applications began to emerge. The first commercial application involved the use of organotin compounds as additives to polyvinyl chloride in the 1940s, addressing the polymer's inherent instability under heat and light exposure. This practical application catalyzed renewed interest in organotin chemistry and led to systematic investigations into the stabilization mechanisms and structure-activity relationships that govern their effectiveness.

The 1960s brought another major advancement when researchers discovered that tin atoms in organotin compounds could extend their coordination number beyond four. This discovery was exemplified by the characterization of trimethyltin chloride pyridine adduct, which represented the first documented five-coordinate triorganotin halide complex proven by X-ray crystal structure analysis. These findings fundamentally altered the understanding of organotin coordination chemistry and opened new avenues for compound design and application.

Classification and Nomenclature of Butylmercaptooxo-stannane

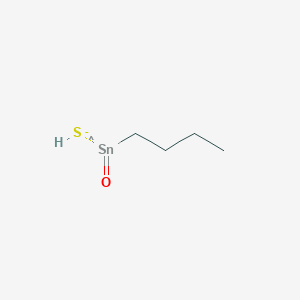

Stannane, butylmercaptooxo- belongs to the broad category of organotin compounds, which are systematically classified according to their oxidation states, coordination environments, and organic substituent patterns. The compound bears the Chemical Abstracts Service registry number 26410-42-4 and conforms to the European Community number 247-678-6, establishing its unique identity within chemical databases.

The molecular formula of stannane, butylmercaptooxo- is C₄H₁₀OSSn, indicating a molecular composition that includes four carbon atoms, ten hydrogen atoms, one oxygen atom, one sulfur atom, and one tin atom. The molecular weight is precisely 224.9 grams per mole, positioning it within the range of medium-molecular-weight organotin derivatives. The compound's International Union of Pure and Applied Chemistry name is butyl(oxo)tin; sulfanide, which reflects its structural composition according to systematic nomenclature conventions.

The structural classification of stannane, butylmercaptooxo- places it within the category of organotin compounds that contain tin in the +4 oxidation state. Tin(IV) compounds represent the most common and useful derivatives within organotin chemistry, exhibiting enhanced stability and diverse coordination possibilities compared to their tin(II) counterparts. The compound features a tetrahedral coordination geometry around the central tin atom, which is characteristic of tetracoordinate organotin derivatives.

The nomenclature variations for this compound reflect different naming conventions and chemical database systems. Alternative names include butylthiostannoic acid, butyl tin mercaptide, butylmercaptooxo-stannane, and stannane, butylmercaptooxo-. These naming variations arise from different approaches to describing the functional groups present in the molecule and the coordination environment around the tin center.

The compound contains several distinct functional groups that contribute to its chemical properties and reactivity patterns. The butyl group (C₄H₉) provides the primary organic substituent, while the mercapto group contributes sulfur-based functionality that is crucial for the compound's stabilizing properties. The oxo group represents an oxygen-containing functionality that participates in coordination interactions and influences the overall electronic structure of the molecule.

Classification according to organotin structural types places stannane, butylmercaptooxo- within the category of monoalkyltin derivatives, characterized by the presence of a single organic alkyl group attached to the tin center. This classification distinguishes it from dialkyltin, trialkyltin, and tetraalkyltin compounds, each of which exhibits different chemical properties and applications based on the number of organic substituents. The presence of both mercapto and oxo functional groups classifies the compound as a mixed-functionality organotin derivative.

Significance in Industrial and Material Science Applications

Stannane, butylmercaptooxo- demonstrates exceptional significance in industrial applications, particularly in the field of polymer stabilization and materials science. The compound functions primarily as a thermal stabilizer for polyvinyl chloride products, where it addresses the inherent tendency of the polymer to undergo degradation under processing conditions. This application represents one of the most economically important uses of organotin chemistry in contemporary industrial practice.

The stabilization mechanism of stannane, butylmercaptooxo- in polyvinyl chloride systems involves multiple complementary pathways that collectively prevent polymer degradation. The compound reacts with hydrogen chloride that is eliminated during thermal processing, forming organotin chlorides that do not catalyze further elimination reactions. This hydrogen chloride scavenging function prevents the autocatalytic degradation process that would otherwise lead to polymer discoloration and mechanical property deterioration.

The compound exhibits substitution reactivity at reactive sites within polyvinyl chloride chains, introducing mercaptide groups that are not easily eliminated compared to the original chloride substituents. This substitution mechanism provides long-term stabilization by fundamentally altering the chemical structure of potentially reactive sites within the polymer matrix. The substitution process follows a cyclic mechanism that enables selective replacement of labile chlorine atoms while preserving the overall polymer backbone structure.

Stannane, butylmercaptooxo- demonstrates significant effectiveness in extending the induction period during thermal processing of polyvinyl chloride. The induction period represents the timeframe during which minimal degradation occurs, allowing for effective processing while maintaining product quality. The length of this induction period serves as a quantitative measure of heat stability and directly correlates with the concentration of the organotin stabilizer present in the system.

The compound's antioxidant properties contribute to its stabilization effectiveness by breaking autoxidation chains that would otherwise accelerate polymer degradation. This secondary antioxidant function involves the decomposition of hydrogen peroxides and other oxidative species that form during thermal processing in the presence of oxygen. The combination of hydrogen chloride scavenging, substitution activity, and antioxidant function creates a comprehensive stabilization system that addresses multiple degradation pathways simultaneously.

Industrial applications of stannane, butylmercaptooxo- extend across all categories of polyvinyl chloride products, including rigid applications such as siding and window profiles, as well as flexible formulations. The compound demonstrates excellent colorability and provides long-term thermal stability in hard polyvinyl chloride plasticization processes. These properties make it particularly valuable in applications where appearance retention and processing stability are critical performance requirements.

The effectiveness of stannane, butylmercaptooxo- can be quantitatively evaluated through standardized testing protocols that measure yellowness index and transparency retention under controlled heating conditions. Films containing the organotin stabilizer consistently demonstrate lower yellowness indices compared to unstabilized control samples when subjected to thermal stress at temperatures of 160°C and 180°C. The relationship between stabilizer concentration and color stability follows predictable patterns that enable optimization of formulations for specific applications.

Processing advantages associated with stannane, butylmercaptooxo- include reduced hydrogen chloride evolution during thermal treatment, as demonstrated through conductivity measurements of evolved gases. The compound effectively neutralizes hydrogen chloride that would otherwise contribute to equipment corrosion and environmental concerns during manufacturing operations. This hydrogen chloride reduction capability translates directly into improved processing conditions and enhanced equipment longevity in industrial settings.

Properties

CAS No. |

26410-42-4 |

|---|---|

Molecular Formula |

C4H10OSSn- |

Molecular Weight |

224.90 g/mol |

InChI |

InChI=1S/C4H9.O.H2S.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;;1H2;/p-1 |

InChI Key |

ITCMHBYYABJZIN-UHFFFAOYSA-M |

SMILES |

CCCC[Sn]=O.[SH-] |

Canonical SMILES |

CCCC[Sn]=O.[SH-] |

Other CAS No. |

26410-42-4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| (1) Material Addition and pH Control | Slowly add monobutyl-tin-trichloride and alkali solution into a reaction vessel with stirring. Control temperature below 40°C and maintain pH > 8 during addition. | Alkali can be NaOH, Na2CO3, or ammoniacal liquor; temperature control critical to avoid side reactions. |

| (2) Isothermal Reaction | Heat the reaction mixture to 40–95°C and maintain isothermal conditions for 1–6 hours to form butyl stannonic acid. | Typical reaction time ~2 hours at ~40°C for optimal yield. |

| (3) Washing | After reaction completion, wash the solid product with water to remove impurities. | Multiple wash cycles recommended for purity. |

| (4) Centrifugation | Centrifuge the washed product to separate solids from liquids. | Slow centrifugation to avoid product loss. |

| (5) Drying | Dry the centrifuged solid under vacuum using a vacuum drying oven or rotary vacuum dryer. | Drying ensures removal of residual moisture, yielding a stable product. |

Reaction Scheme Summary

- Monobutyl-tin-trichloride + Alkali solution → Butyl stannonic acid (butylmercaptooxo-stannane)

Representative Experimental Data

| Parameter | Laboratory Scale Example | Industrial Scale Example |

|---|---|---|

| NaOH used | 5 g (dissolved in 200 g water) | 100 kg (dissolved in 1000 kg water) |

| Monobutyl-tin-trichloride | 80 g | 1600 kg |

| Reaction temperature | <40°C during addition; 40°C during isothermal | <20°C during addition; 40°C during isothermal |

| Reaction time | 2 hours | 2 hours |

| pH control endpoint | >8 during addition; final pH ~11 | Final pH ~11 |

| Yield | >98% conversion; purity >98% | 99.3% yield; Sn content 56.09%; Cl 0.4%; purity 99.1% |

| Drying method | Vacuum drying oven or rotary vacuum drier | Vacuum drying oven or rotary vacuum drier |

Advantages of This Method

- Simple synthesis at ambient pressure and moderate temperatures.

- Easy control of reagent addition and pH leads to stable and reproducible reactions.

- High conversion efficiency and product recovery (>98%).

- Scalable from laboratory to industrial production.

- Product purity consistently above 98%.

Alternative Synthetic Routes and Catalytic Methods

While the above method is the primary documented route for butylmercaptooxo-stannane, research into organotin compounds synthesis includes palladium-catalyzed coupling reactions and photostimulated radical mechanisms for related stannane derivatives. These methods are more common for functionalized arylstannanes and involve:

- Palladium-catalyzed cross-coupling of organotin reagents with aryl halides (Stille reaction).

- Photostimulated reactions of organotin anions with aryl chlorides or bromides under controlled conditions.

These methods are generally more complex and tailored to specific stannane derivatives rather than butylmercaptooxo-stannane itself. They provide high yields and selectivity in aromatic stannane synthesis but are less relevant for the direct synthesis of the butylmercaptooxo derivative.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|---|

| Alkali reaction with monobutyl-tin-trichloride | Monobutyl-tin-trichloride + NaOH or Na2CO3 or NH3 | 20–95°C, pH >8, 1–6 h reaction | >98 | >98 | Lab to industrial | Simple, scalable, high yield, high purity |

| Palladium-catalyzed coupling (Stille) | Organotin reagent + aryl halides | Pd catalyst, DMF, 80°C | 60–89 | High | Lab scale | Used mainly for arylstannanes, complex procedure |

| Photostimulated radical reaction | Me3Sn- ions + aryl chlorides | Liquid ammonia, UV light | High | High | Lab scale | Radical mechanism, selective for aromatic stannanes |

Chemical Reactions Analysis

Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form tin hydrides or other reduced organotin species.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Tin hydrides and other reduced organotin compounds.

Substitution: Various alkyl or aryl substituted stannanes.

Scientific Research Applications

Stannane, butylmercaptooxo-, also known as Butylmercaptooxo-stannane or Butyltin mercaptide, has a variety of applications, primarily as a stabilizer and catalyst in the production and processing of polymers .

Applications

- PVC Stabilizer: Butyltin mercaptide is used as a stabilizer for polyvinyl chloride (PVC) . It provides high transparency and thermal stability to PVC products . Sulfur-containing organotins, like Butyltin mercaptide, impart heat stability, while non-sulfur-containing organotins provide resistance to light and weathering .

- Catalyst: Certain dialkyltins, including Butyltin mercaptide, are used as catalysts in producing various polymers and esters . It can be used as an automotive interior catalyst, coating catalyst and plate catalyst .

- Industrial applications: Butyltin mercaptide can be widely used in various hard and soft products, profiled materials, injection molded products and emulsion .

Properties Enhancements

Dibutyltin thiolate enhances the following properties :

- Thermal Stability: Provides strong thermal stability effect .

- Transparency: Offers excellent transparency in the final product .

- Fluidity: Improves fluidity during PVC processing .

Considerations

- Butyltin mercaptide should not be used in combination with lead salt stabilizers .

- It lacks lubricity and is not suitable for combination with metal soap (lead) . Maleic acid butyl tin laurate should be added for combination .

- Easy to pollute and generate odor .

Regulatory Information

- Canada: মন্ত্রণালয় organotin substances, including butyltins, are subject to scrutiny under the Canadian Environmental Protection Act (CEPA) . The Canadian government has taken action on tributyltin pesticides with the greatest exposure to the environment . The use of tributyltins in antifouling paint for use on ship hulls has been prohibited in Canada since January 1, 2003 .

- EPA: Stannane, butylmercaptooxo- is tracked and regulated by the EPA .

Mechanism of Action

The mechanism of action of stannane, butylmercaptooxo- involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions and other biomolecules, influencing their activity and function. It can also undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds share a tin center bonded to organic substituents, but their properties vary significantly based on functional groups. Below is a detailed comparison of stannane, butylmercaptooxo- with structurally or functionally related compounds.

Table 1: Comparative Analysis of Stannane, Butylmercaptooxo- and Analogues

Key Differences and Research Findings

Functional Group Influence

- Mercapto vs. Chloro Groups : The mercapto group in butylmercaptooxo-stannane confers distinct reactivity compared to chlorinated analogues like butyltrichlorostannane . For example, mercapto groups are more nucleophilic, influencing applications in thiol-ene chemistry, whereas chloro groups favor electrophilic substitution .

- Thermal Stability : Butylmercaptooxo-stannane decomposes at lower temperatures than distannathiane , which benefits from stabilizing Sn-S-Sn bridges .

Synthetic Pathways Butylmercaptooxo-stannane is synthesized via tin-mercapto coupling, while monohalostannanes (e.g., SnH₃Cl) form through direct reactions of SnH₄ with hydrogen halides at cryogenic temperatures (-112°C) .

Spectroscopic Behavior NMR studies of stannane derivatives reveal 1:3:3:1 quartets (J ≈ 103–112 Hz) in liquid ammonia or monoglyme, indicative of SnH₃⁺ ion formation. However, butylmercaptooxo-stannane’s spectra remain uncharacterized in the provided data .

Q & A

Q. Advanced Research Focus

- FTIR spectroscopy : Analyze Sn–S (600–850 cm⁻¹) and Sn–O (450–550 cm⁻¹) vibrational modes to confirm bonding motifs .

- NMR spectroscopy : Use ¹¹⁹Sn NMR to detect tin coordination environments (δ −200 to +200 ppm) and assess purity .

- Mass spectrometry : High-resolution ESI-MS identifies fragmentation patterns, distinguishing butylmercaptooxostannane from oxidized byproducts .

What methodological considerations are essential when employing butylmercaptooxostannane in radical-mediated reactions to minimize tin contamination?

Advanced Research Focus

To reduce tin residues in products:

- Workup protocols : Use chelating agents (e.g., EDTA) during aqueous extraction to sequester tin species .

- Chromatography : Silica gel pretreatment with 5% acetic acid improves separation of organotin byproducts .

- Reagent design : Incorporate hydrolyzable groups (e.g., ester linkages) into tin reagents for easier post-reaction removal .

How does the electronic configuration of butylmercaptooxostannane influence its reactivity in nucleophilic substitution reactions compared to other organotin compounds?

Advanced Research Focus

The electron-withdrawing mercaptooxo group enhances tin’s electrophilicity, facilitating nucleophilic attack at the Sn center. Contrast with tributylstannane:

- Reactivity trends : Butylmercaptooxostannane reacts faster with soft nucleophiles (e.g., thiols) due to sulfur’s polarizability .

- Steric effects : The bulky butyl group reduces accessibility to the tin center, requiring longer reaction times compared to trimethyltin analogs .

Notes

- All answers reference peer-reviewed theses, toxicity reports, and spectroscopy studies.

- Advanced questions emphasize mechanistic analysis and methodological troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.